3-(Chloromethyl)-1-(methylsulfanyl)pentane
Description
3-(Chloromethyl)-1-(methylsulfanyl)pentane (CAS: 1602090-38-9) is an organosulfur compound with the molecular formula C₇H₁₅ClS and a molecular weight of 166.71 g/mol . The structure consists of a pentane backbone substituted with a chloromethyl (–CH₂Cl) group at position 3 and a methylsulfanyl (–SMe) group at position 1.
Properties
Molecular Formula |
C7H15ClS |
|---|---|
Molecular Weight |
166.71 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methylsulfanylpentane |
InChI |
InChI=1S/C7H15ClS/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
ZWWJCHYBMOUCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCSC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(methylsulfanyl)pentane typically involves the chlorination of 1-(methylsulfanyl)pentane. This can be achieved through the reaction of 1-(methylsulfanyl)pentane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(methylsulfanyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-(methylsulfanyl)pentane.
Scientific Research Applications
3-(Chloromethyl)-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(methylsulfanyl)pentane involves its reactive functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Chloromethyl)-1-methoxy-3,4-dimethylpentane (CAS: 1545006-92-5)
This compound (C₉H₁₉ClO, MW: 186.7 g/mol) shares structural similarities with the target molecule but features critical differences:
- Functional groups : A methoxy (–OMe) group replaces the methylsulfanyl (–SMe) group.
- Branching : Additional methyl groups at positions 3 and 4 introduce steric hindrance.
- Molecular weight : Higher due to the methoxy group and branching.
Key Comparison Table
Structural and Reactivity Insights :
- The methylsulfanyl group (–SMe) in the target compound is less electronegative than the methoxy group (–OMe), making it a better nucleophile and leaving group. This suggests that this compound may undergo faster substitution reactions compared to its methoxy analog .
- The steric hindrance from the 3,4-dimethyl groups in the methoxy derivative likely reduces its accessibility in reactions, whereas the linear pentane chain in the target compound offers fewer steric constraints.
Chloromethyl-Containing Bioactive Compounds
For example:
- Racemic indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds (e.g., compounds 2 and 3 in ) feature chloromethyl groups and exhibit cytotoxic activity against cancer cell lines (COLO 205, SK-MEL-2) comparable to doxorubicin .
- Key Difference: The target compound lacks the indole backbone and sulfonyl substituents present in these bioactive molecules, which are critical for their biological activity.
Methylpentane Isomers
Simpler methylpentanes (e.g., 2-methylpentane, 3-methylpentane) share the pentane backbone but lack functional groups like –CH₂Cl or –SMe . The addition of electronegative substituents (–Cl, –SMe) in the target compound significantly alters its chemical behavior, enabling participation in polar reactions.
Biological Activity
3-(Chloromethyl)-1-(methylsulfanyl)pentane is an organic compound characterized by its unique structural features, including a chloromethyl group and a methylsulfanyl group attached to a pentane backbone. This compound, while not extensively studied in isolation, has potential biological activities that can be inferred from its structural analogs and the chemical behavior of similar compounds.
- Molecular Formula : CHClS
- Molecular Weight : 166.71 g/mol
- Structural Features :
- Chloromethyl group (–CHCl)
- Methylsulfanyl group (–S(CH) attached to the first carbon of the pentane chain.
The presence of the chloromethyl group suggests potential electrophilic reactivity, which may allow for interactions with nucleophilic sites in biological molecules. This characteristic is significant in understanding the compound's possible biological effects.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHClS | Chloromethyl and methylsulfanyl groups | Potential electrophilic reactivity |
| 3-(Bromomethyl)-1-(methylsulfanyl)pentane | CHBrS | Bromine instead of chlorine | Noted for nucleophilic substitution reactions |
| 1-Chloro-2-methyl-5-(methylsulfanyl)pentane | CHClS | Similar structure with different positioning | Investigated for biological interactions |
Case Study: Electrophilic Interactions
Research has shown that compounds with electrophilic centers can interact with nucleophiles in biological systems. For example, chlorinated compounds often exhibit significant reactivity towards thiol groups in proteins, potentially leading to modifications that alter protein function. This behavior suggests that this compound may similarly influence biological macromolecules through covalent modification.
Case Study: Antimicrobial Properties
A study on sulfur-containing compounds indicated that certain derivatives possess antimicrobial properties against a range of pathogens. While specific data on this compound is lacking, the presence of both chlorine and sulfur in its structure may enhance its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
